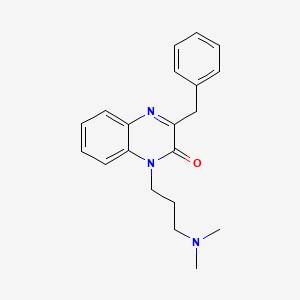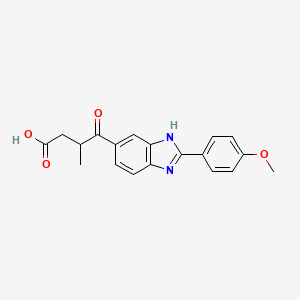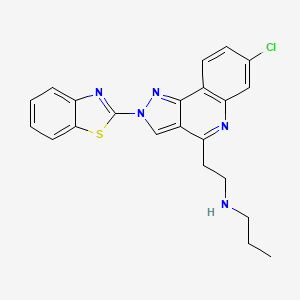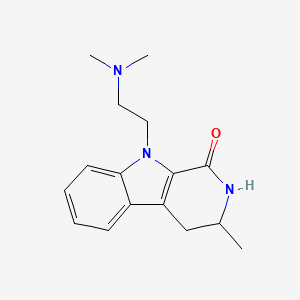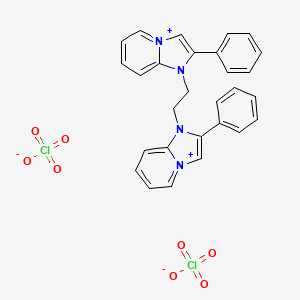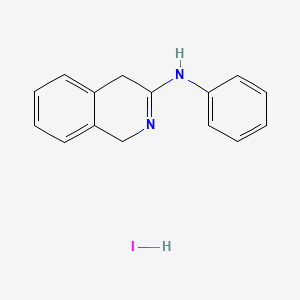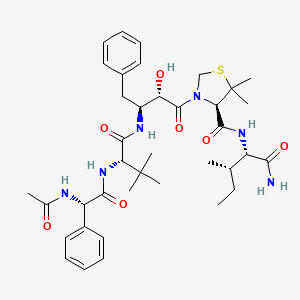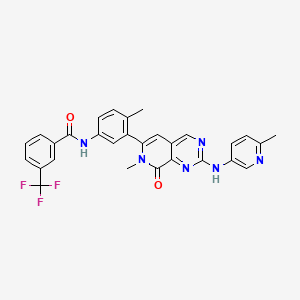
73ET74Lvy6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHI-501 is a novel and potent dual inhibitor targeting pan-RAF and discoidin domain receptor (DDR) kinases. It has shown significant promise in overcoming resistance to BRAF and MEK inhibitors in melanoma treatment . This compound is orally bioavailable and has demonstrated high efficacy in preclinical studies .
Méthodes De Préparation
The synthesis of PHI-501 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound’s development has utilized advanced techniques in medicinal chemistry and big data-driven drug discovery platforms . Industrial production methods for PHI-501 are likely to involve scalable synthetic routes that ensure high purity and yield, although detailed protocols are not publicly available.
Analyse Des Réactions Chimiques
PHI-501 undergoes various chemical reactions, primarily focusing on its inhibitory effects on kinase pathways. The compound is known to inhibit the phosphorylation of MEK, ERK, and AKT proteins in the downstream signaling of RAF and DDRs . Common reagents and conditions used in these reactions include kinase inhibitors and cell-based assays to evaluate the compound’s efficacy. Major products formed from these reactions include decreased levels of cyclin D1 and survivin, leading to apoptosis in melanoma cells .
Applications De Recherche Scientifique
PHI-501 has a wide range of scientific research applications, particularly in the field of oncology. It has been extensively studied for its potential to overcome drug resistance in melanoma, especially in cases where BRAF and MEK inhibitors have failed . The compound has shown potent growth inhibition in melanoma cell lines harboring BRAF V600E or NRAS mutations . Additionally, PHI-501 has demonstrated significant anti-tumor activity in xenograft mouse models, making it a promising candidate for further clinical development
Mécanisme D'action
PHI-501 exerts its effects by dual inhibition of pan-RAF and discoidin domain receptor kinases. This dual inhibition disrupts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival . By inhibiting the phosphorylation of key proteins such as MEK, ERK, and AKT, PHI-501 effectively reduces the levels of cyclin D1 and survivin, leading to apoptosis in melanoma cells . The compound’s ability to overcome resistance to BRAF and MEK inhibitors is attributed to its potent inhibitory effects on these pathways .
Comparaison Avec Des Composés Similaires
PHI-501 is unique in its dual inhibition of pan-RAF and discoidin domain receptor kinases, setting it apart from other kinase inhibitors that typically target only one pathway. Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are class I BRAF inhibitors . these inhibitors often face limitations in treating melanoma with non-V600/RAS mutations. PHI-501 has shown superior efficacy in overcoming these limitations, making it a valuable addition to the arsenal of kinase inhibitors . Other similar compounds include belvarafenib, another pan-RAF inhibitor, but PHI-501 has demonstrated higher potency and effectiveness in preclinical studies .
Propriétés
Numéro CAS |
2470433-36-2 |
|---|---|
Formule moléculaire |
C29H23F3N6O2 |
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
N-[4-methyl-3-[7-methyl-2-[(6-methylpyridin-3-yl)amino]-8-oxopyrido[3,4-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H23F3N6O2/c1-16-7-9-21(35-26(39)18-5-4-6-20(11-18)29(30,31)32)13-23(16)24-12-19-14-34-28(37-25(19)27(40)38(24)3)36-22-10-8-17(2)33-15-22/h4-15H,1-3H3,(H,35,39)(H,34,36,37) |
Clé InChI |
MAFNESNJTDKLPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C(=O)N3C)NC5=CN=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


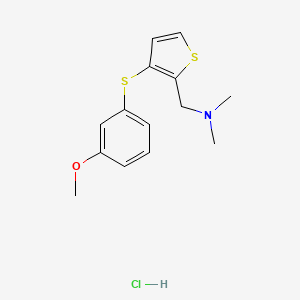

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
